

A Comparative Guide to Trans-2-Enoyl-CoA Metabolic Pathways Across Species

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the metabolic pathways involving trans-2-enoyl-CoA, a key intermediate in fatty acid β -oxidation. Understanding the variations in this pathway across different organisms is crucial for basic research, drug discovery, and the development of novel therapeutics targeting metabolic disorders.

Introduction

The breakdown of fatty acids through β -oxidation is a fundamental energy-generating process in most organisms. A central step in this pathway is the metabolism of trans-2-enoyl-CoA. While the core enzymatic reactions are conserved, significant differences exist in the subcellular localization, enzymatic machinery, and substrate specificity of this pathway across mammals, yeast, plants, and bacteria. These differences have important implications for cellular physiology and are of considerable interest to researchers in metabolism and drug development.

This guide will objectively compare the performance of the trans-2-enoyl-CoA metabolic pathways in different species, supported by available experimental data. It will delve into the key enzymes, their kinetic properties, and the experimental protocols used to study them.

Core Pathway Comparison: Mitochondria vs. Peroxisomes



In eukaryotes, the breakdown of fatty acids, including the metabolism of trans-2-enoyl-CoA, primarily occurs in two distinct organelles: mitochondria and peroxisomes. Prokaryotes, lacking these organelles, perform β -oxidation in the cytosol.

Key Distinctions Between Mitochondrial and Peroxisomal β-Oxidation:

- Substrate Specificity: Mitochondria are the primary site for the β-oxidation of short-, medium-, and long-chain fatty acids.[1][2] Peroxisomes, on the other hand, are specialized for the initial breakdown of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain other lipid molecules that are poor substrates for mitochondrial enzymes.[3]
- Energy Production: Mitochondrial β-oxidation is tightly coupled to the electron transport chain, leading to efficient ATP production. In contrast, the first step of peroxisomal β-oxidation, catalyzed by acyl-CoA oxidase, transfers electrons directly to oxygen, generating hydrogen peroxide (H₂O₂) instead of FADH₂. This process is not directly linked to ATP synthesis, making it less energy-efficient.[2][3]
- Enzymatic Machinery: The enzymes involved in mitochondrial and peroxisomal β-oxidation are encoded by different genes and exhibit distinct properties, even when catalyzing analogous reactions.[2] A key difference lies in the stereochemistry of the hydration and dehydrogenation steps.

Enzymatic Machinery: A Cross-Species Perspective

The metabolism of trans-2-enoyl-CoA involves a sequence of enzymatic reactions. The key enzymes and their variations across species are detailed below.

Enoyl-CoA Hydratase (ECH)

This enzyme catalyzes the hydration of the double bond in trans-2-enoyl-CoA to form 3-hydroxyacyl-CoA. There are two main types with different stereospecificity:

- Enoyl-CoA Hydratase 1 (ECH1): Produces the (S)-3-hydroxyacyl-CoA isomer. This is the primary hydratase in mitochondrial β-oxidation across many species.
- Enoyl-CoA Hydratase 2 (ECH2): Produces the (R)-3-hydroxyacyl-CoA isomer. This enzyme is characteristic of peroxisomal β-oxidation.[4]



In some organisms, these activities are part of multifunctional enzymes.

3-Hydroxyacyl-CoA Dehydrogenase (HADH)

This enzyme catalyzes the dehydrogenation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA. The stereospecificity of this enzyme is crucial and corresponds to the isomer produced by the enoyl-CoA hydratase.

- (S)-3-Hydroxyacyl-CoA Dehydrogenase: Utilizes the (S)-isomer and is found in mitochondria.
- (R)-3-Hydroxyacyl-CoA Dehydrogenase: Utilizes the (R)-isomer and is part of the peroxisomal pathway.

3-Ketoacyl-CoA Thiolase

This enzyme catalyzes the final step of the β-oxidation cycle, cleaving 3-ketoacyl-CoA to produce acetyl-CoA and a shortened acyl-CoA. Different thiolases with varying substrate specificities are found in mitochondria and peroxisomes. Thiolase I enzymes generally have a broad chain-length specificity, while thiolase II enzymes are more specific for acetoacetyl-CoA and are involved in biosynthetic pathways.[5][6]

Trans-2-Enoyl-CoA Reductase (TER)

This enzyme is not part of the canonical β-oxidation pathway but plays a crucial role in fatty acid elongation and the metabolism of certain lipids like sphingosines by reducing trans-2-enoyl-CoA to acyl-CoA.[7][8][9] It is found in both yeast (Tsc13) and mammals (TECR).[7][8]

Quantitative Data Comparison

The following tables summarize the available quantitative data for key enzymes in the trans-2-enoyl-CoA metabolic pathways. Note: A comprehensive, directly comparable dataset across all species is not readily available in the literature. The data presented here is compiled from various studies and should be interpreted with consideration of the different experimental conditions.

Table 1: Kinetic Parameters of Enoyl-CoA Hydratases (ECH)



Enzym e	Organi sm/Or ganell e	Substr ate	Km (μM)	Vmax (µmol/ min/m g)	Inhibit or	KI (μM)	kinact (min-1)	Refere nce
ECH1	Rat Mitocho ndria	Crotony I-CoA	-	-	(R)- MCPF- CoA	49.2	0.00336	[4]
ECH1	Rat Mitocho ndria	Crotony I-CoA	-	-	(S)- MCPF- CoA	57.1	0.00265	[4]
ECH2	Rat Peroxis ome	Crotony I-CoA	-	-	(R)- MCPF- CoA	41 ± 6	0.082 ± 0.005	[4]
ECH2	Rat Peroxis ome	Crotony I-CoA	-	-	(S)- MCPF- CoA	53 ± 8	0.010 ± 0.001	[4]

Table 2: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase

Enzyme	Organism	Substrate	Km (µM)	Vmax (µmol/min/ mg)	Reference
FadB'	Ralstonia eutropha H16	Acetoacetyl- CoA	48	149	[10]

Table 3: Kinetic Parameters of Trans-2-Enoyl-CoA Reductase

Enzyme	Organism/Org anelle	Substrate	Km (µM)	Reference
Mitochondrial Reductase	Bovine Heart Mitochondria	trans-2-enoyl- CoAs (C6-C16)	-	[11]



Experimental Protocols

Detailed methodologies are essential for the accurate comparison of experimental data. Below are summaries of common protocols for key experiments.

Protocol 1: Enoyl-CoA Hydratase Activity Assay

Principle: The hydration of the double bond in a trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA) leads to a decrease in absorbance at a specific wavelength.

Procedure:

- Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the enoyl-CoA substrate, and the enzyme source (purified enzyme or cell lysate).
- Monitor the decrease in absorbance at 263 nm or 280 nm over time using a spectrophotometer.
- Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.

Protocol 2: 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

Principle: The reduction of NAD+ to NADH (or the oxidation of NADH to NAD+) is coupled to the dehydrogenation of 3-hydroxyacyl-CoA and can be monitored spectrophotometrically.

Procedure:

- Prepare a reaction mixture containing a buffer, the 3-hydroxyacyl-CoA substrate, and NAD+ (for the forward reaction) or NADH and 3-ketoacyl-CoA (for the reverse reaction).
- Initiate the reaction by adding the enzyme.
- Monitor the change in absorbance at 340 nm, which corresponds to the change in NADH concentration.
- Calculate the enzyme activity from the rate of absorbance change.



Protocol 3: Quantification of Fatty Acid Oxidation Intermediates

Principle: Tandem mass spectrometry (LC-MS/MS) allows for the sensitive and specific quantification of various acyl-CoA and acylcarnitine species.

Procedure:

- Incubate cells or isolated organelles with a labeled (e.g., ¹³C or ²H) or unlabeled fatty acid substrate.
- Extract the metabolites from the cells or medium.
- Separate the metabolites using liquid chromatography.
- Detect and quantify the specific intermediates using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[12]
- Normalize the results to a cellular marker, such as protein concentration or citrate synthase activity.

Visualizing the Pathways

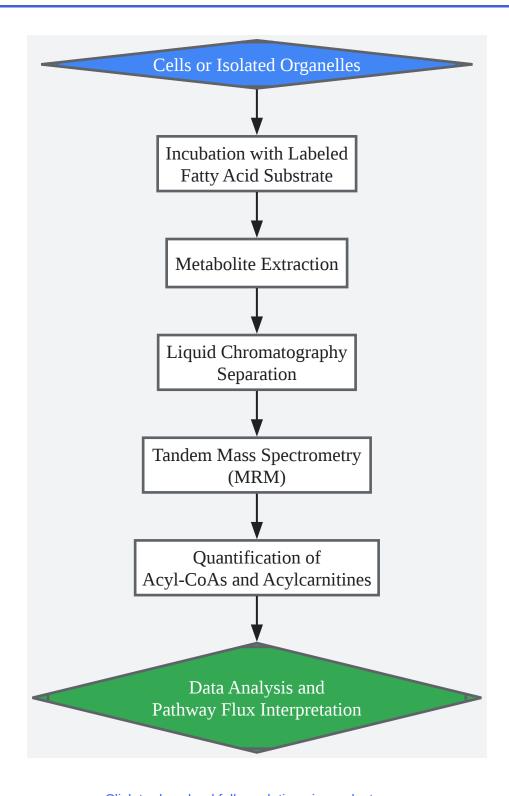
The following diagrams illustrate the key differences in the trans-2-enoyl-CoA metabolic pathways across different cellular compartments and hint at the species-specific variations.











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